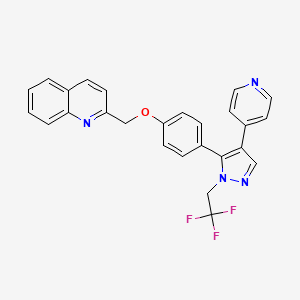
Pde10-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PDE10-IN-5 is a compound that functions as an inhibitor of phosphodiesterase 10A (PDE10A). Phosphodiesterase 10A is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial secondary messengers in various biological processes. Inhibition of phosphodiesterase 10A has been explored for potential therapeutic applications, particularly in the treatment of central nervous system disorders such as schizophrenia and Huntington’s disease .
Preparation Methods
The synthesis of PDE10-IN-5 involves multiple steps, including the preparation of intermediates and the final coupling reactions. One of the synthetic routes includes the preparation of 1-(5-(4-chloro-3,5-dimethoxyphenyl)furan-2-yl)-2-ethoxy-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl)ethanone . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
PDE10-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a tool compound to study the inhibition of phosphodiesterase 10A and its effects on cyclic nucleotide signaling pathways.
Biology: It is used to investigate the role of phosphodiesterase 10A in cellular processes and its impact on neuronal function.
Industry: It is used in the development of new pharmaceuticals targeting phosphodiesterase 10A.
Mechanism of Action
PDE10-IN-5 exerts its effects by inhibiting the activity of phosphodiesterase 10A, leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate in cells. This results in the activation of downstream signaling pathways, including the dopaminergic and glutamatergic pathways . The inhibition of phosphodiesterase 10A can modulate neurotransmitter release and improve cognitive and motor functions.
Comparison with Similar Compounds
PDE10-IN-5 is compared with other phosphodiesterase 10A inhibitors, such as papaverine and CPL-500-036. While all these compounds inhibit phosphodiesterase 10A, this compound has shown unique properties in terms of binding affinity and selectivity . Similar compounds include:
Papaverine: A non-selective phosphodiesterase inhibitor with vasodilatory properties.
This compound stands out due to its specific inhibition of phosphodiesterase 10A and its potential for therapeutic applications in neurodegenerative diseases.
Properties
Molecular Formula |
C26H19F3N4O |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-[[4-[4-pyridin-4-yl-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]phenoxy]methyl]quinoline |
InChI |
InChI=1S/C26H19F3N4O/c27-26(28,29)17-33-25(23(15-31-33)18-11-13-30-14-12-18)20-6-9-22(10-7-20)34-16-21-8-5-19-3-1-2-4-24(19)32-21/h1-15H,16-17H2 |
InChI Key |
KOQAWTNMUMMWMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=C(C=NN4CC(F)(F)F)C5=CC=NC=C5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butan-1-ol](/img/structure/B8567617.png)


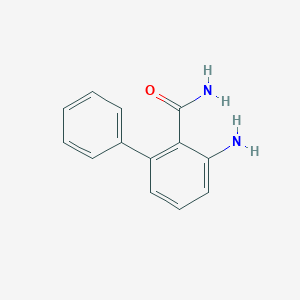
![4-[Ethyl(5-hydroxypentyl)amino]benzaldehyde](/img/structure/B8567643.png)
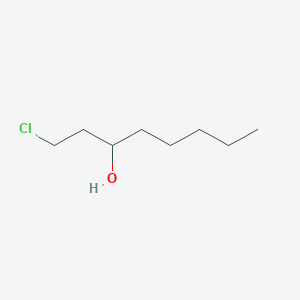
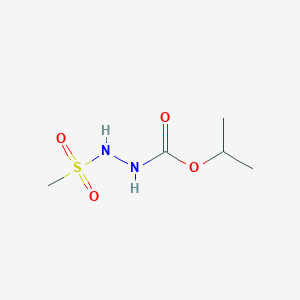

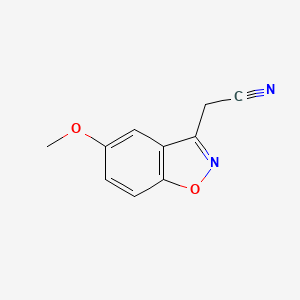
![N-(4-{2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl]hydrazino}-4-oxobutyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-3-{[(2S)-3-(1H-indol-3-yl)-1-(1,2-oxazinan-2-yl)-1-oxopropan-2-yl]amino}-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B8567698.png)
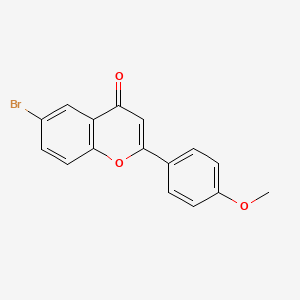
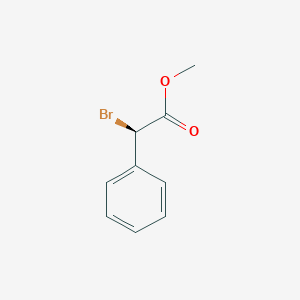

![(1S,4R,6S)-6-methoxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B8567718.png)
